N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 1014053-05-4
Cat. No.: VC5004799
Molecular Formula: C17H18N6O4S
Molecular Weight: 402.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014053-05-4 |
|---|---|
| Molecular Formula | C17H18N6O4S |
| Molecular Weight | 402.43 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H18N6O4S/c1-22-7-11(16(21-22)25-3)15-19-20-17(23(15)2)28-8-14(24)18-10-4-5-12-13(6-10)27-9-26-12/h4-7H,8-9H2,1-3H3,(H,18,24) |
| Standard InChI Key | XLPQLDXFKYKKOX-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Molecular Composition
The compound belongs to a class of acetamides featuring multiple heterocyclic systems, including:
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A benzodioxole moiety.
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A pyrazole ring substituted with methoxy and methyl groups.
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A 1,2,4-triazole ring linked via a sulfur atom.
Key Features:
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Molecular Formula:
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Molecular Weight: Approximately 387.42 g/mol.
Structural Characteristics
The compound's structure integrates aromaticity (benzodioxole), electron-donating groups (methoxy), and sulfur-linkage to triazole. These features enhance its potential reactivity and biological activity.
General Synthetic Approach
The compound can be synthesized using multistep reactions involving:
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Formation of the benzodioxole scaffold: Typically derived from catechol derivatives through methylenedioxy bridging.
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Pyrazole functionalization: Achieved via condensation reactions involving hydrazine derivatives and diketones.
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Triazole introduction: Constructed by cyclization reactions of thiosemicarbazides or related intermediates.
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Acetamide linkage: Final coupling involves acylation with chloroacetyl derivatives.
Analytical Techniques
The synthesized compound is characterized using:
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Nuclear Magnetic Resonance (NMR): For structural confirmation of aromatic and heterocyclic protons.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify functional groups like amides and aromatic rings.
Antifungal Potential
The presence of the triazole moiety suggests antifungal properties due to its known ability to inhibit ergosterol biosynthesis in fungal membranes .
Anticancer Activity
Sulfur-containing heterocycles often exhibit cytotoxicity against cancer cells by inducing apoptosis or interfering with cell cycle progression .
Pharmaceutical Development
The compound's structure suggests potential as:
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An antifungal agent for resistant strains.
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A lead molecule for anticancer drug development.
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